molecular formula C33H29N5O4S B12131698 (2Z)-6-(4-methoxybenzyl)-2-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-(4-methoxybenzyl)-2-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12131698
M. Wt: 591.7 g/mol
InChI Key: LAHLEXNIYSXPAZ-CEUNXORHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2Z)-6-(4-methoxybenzyl)-2-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a heterocyclic molecule featuring a fused thiazolo-triazine-dione core, substituted with a methoxybenzyl group and a pyrazole-derived methylidene moiety. Computational tools like SHELX and WinGX may aid in its crystallographic characterization, given their widespread use in small-molecule structural analysis .

Properties

Molecular Formula

C33H29N5O4S

Molecular Weight

591.7 g/mol

IUPAC Name

(2Z)-6-[(4-methoxyphenyl)methyl]-2-[[3-(3-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C33H29N5O4S/c1-4-16-42-28-15-12-23(17-21(28)2)30-24(20-37(36-30)25-8-6-5-7-9-25)19-29-32(40)38-33(43-29)34-31(39)27(35-38)18-22-10-13-26(41-3)14-11-22/h5-15,17,19-20H,4,16,18H2,1-3H3/b29-19-

InChI Key

LAHLEXNIYSXPAZ-CEUNXORHSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)C

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include substituted benzyl halides, pyrazole derivatives, and thiazolo[3,2-b][1,2,4]triazine precursors. Common synthetic routes may involve:

    Nucleophilic substitution: reactions to introduce the methoxybenzyl group.

    Condensation reactions: to form the pyrazole ring.

    Cyclization reactions: to construct the thiazolo[3,2-b][1,2,4]triazine core.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysts: to accelerate reaction rates.

    Solvent selection: to enhance solubility and reaction efficiency.

    Purification techniques: such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, potentially altering the electronic properties.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its biological activity and potential as a drug candidate.

    Medicine: Exploring its therapeutic potential for treating diseases.

    Industry: Utilizing its unique chemical properties in material science.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include:

    Binding to active sites: on enzymes, inhibiting their activity.

    Modulating receptor activity: , affecting cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

The compound’s structure combines a thiazolo-triazine-dione core with pyrazole and aryl ether substituents. Key analogues include:

Compound Class Structural Features Bioactivity Reference
Thiazolidinone-azo hybrids Thiazolidinone core + azo linkage + methoxyphenyl Antimicrobial, antioxidant
Triazole-pyrazole hybrids Pyrazole + triazole + aryl substituents Anticancer, enzyme inhibition
Triazolo-thiadiazine derivatives Triazolo-thiadiazine core + bromophenyl Antiproliferative, kinase inhibition
Ferroptosis-inducing agents Heterocyclic cores + lipophilic substituents Selective cancer cell ferroptosis

Key Observations :

  • Thiazole/Triazine Motifs: The thiazolo-triazine-dione core is structurally distinct but shares functional similarities with thiazolidinones (e.g., antimicrobial activity) and triazolo-thiadiazines (e.g., kinase inhibition) . The methoxybenzyl group may enhance membrane permeability, as seen in thiazolidinone derivatives .
  • Pyrazole Substituents: The pyrazole-methylidene group resembles triazole-pyrazole hybrids, which exhibit anticancer activity via kinase or protease inhibition .
Functional Comparisons
  • Enzyme Inhibition : The compound’s triazine-dione core may act as a hydrogen-bond acceptor, similar to acetylcholinesterase inhibitors studied in 3D-QSAR models . Substituents like methoxybenzyl could enhance binding affinity, as observed in analogous thiazole derivatives .
  • Anticancer Potential: Pyrazole-containing compounds often induce apoptosis or ferroptosis in cancer cells . The compound’s pyrazole-methylidene group may mimic FINs (ferroptosis-inducing agents), which selectively target cancer cells with high oxidative stress .
  • Synthetic Complexity: The compound’s synthesis likely parallels multi-step routes for thiazolidinone-azo hybrids, involving condensation of aldehyde intermediates (e.g., compound 14 in ) with amine or thiol nucleophiles.
Pharmacokinetic and Toxicity Considerations

While data on the target compound are lacking, structural analogues provide insights:

  • Thiazolidinones: Exhibit moderate metabolic stability but may require prodrug strategies to mitigate rapid clearance .

Biological Activity

The compound (2Z)-6-(4-methoxybenzyl)-2-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule notable for its structural features that include a thiazole and triazine core. This article explores its biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties.

Structural Characteristics

This compound is characterized by:

  • Thiazole and Triazine Cores : These heterocyclic structures are known for their diverse biological activities.
  • Functional Groups : The presence of methoxy and propoxy groups enhances lipophilicity, potentially improving membrane permeability.
  • Aromatic Rings : Multiple aromatic rings suggest significant interactions with various biological targets.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities. The following sections detail specific activities associated with this compound.

Anti-inflammatory Activity

The pyrazole nucleus is recognized for its anti-inflammatory properties. Studies have shown that derivatives of pyrazole can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance:

  • Compound 4 demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to standard drugs like dexamethasone .

Antimicrobial Activity

The thiazole and triazine derivatives are often evaluated for their antimicrobial properties. Compounds similar to the target compound have shown effectiveness against various bacterial strains:

  • In vitro studies have reported promising results against Bacillus subtilis, E. coli, and other pathogens at concentrations as low as 6.25 µg/mL .

Anticancer Potential

The unique structural elements may also confer anticancer activity:

  • Recent studies indicate that compounds with similar configurations have been evaluated for their cytotoxic effects against cancer cell lines, suggesting potential for further development in oncology .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions that require careful optimization for yield and purity. The SAR analysis reveals that:

  • Modifications in the substituents on the aromatic rings can significantly impact biological activity.
Structural FeatureBiological Activity
Pyrazole ringAnti-inflammatory
Thiazole coreAntimicrobial
Triazine scaffoldAnticancer

Case Studies

Several case studies illustrate the biological activity of similar compounds:

  • Study on Pyrazole Derivatives : A series of novel pyrazole derivatives were synthesized and evaluated for anti-inflammatory activity. Compounds showed significant inhibition of TNF-α and IL-6 .
  • Antimicrobial Testing : Research on thiazole derivatives indicated effective inhibition against Staphylococcus aureus and E. coli, suggesting broad-spectrum antimicrobial potential .
  • Cytotoxicity Assays : Compounds structurally related to the target compound were tested against various cancer cell lines, demonstrating notable cytotoxic effects that warrant further investigation into their mechanism of action .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.